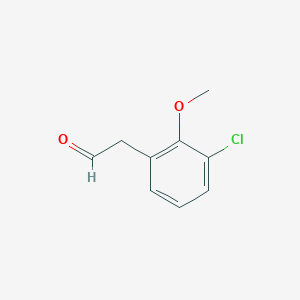![molecular formula C21F15N3S3 B12071083 2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine CAS No. 922517-12-2](/img/structure/B12071083.png)
2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine is a compound of significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound consists of a triazine core substituted with three perfluorophenylthio groups, which impart distinct electronic and steric characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with perfluorophenylthiol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the thiol groups. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for 2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The perfluorophenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfur atoms in the perfluorophenylthio groups can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Coupling Reactions: Catalysts such as palladium acetate and ligands like triphenylphosphine are employed in organic solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine core.
Aplicaciones Científicas De Investigación
2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: Its stability and reactivity make it useful in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine exerts its effects is largely dependent on its interaction with specific molecular targets. The perfluorophenylthio groups can engage in strong non-covalent interactions, such as π-π stacking and hydrogen bonding, with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(trifluoromethyl)phenyl-lithium: This compound shares a similar triazine core but differs in the substituents attached to the core.
2,4,6-Tri-tert-butylphenol: Another compound with a triazine core, but with tert-butyl groups instead of perfluorophenylthio groups.
Uniqueness
2,4,6-Tris((perfluorophenyl)thio)-1,3,5-triazine is unique due to the presence of perfluorophenylthio groups, which impart distinct electronic properties and steric hindrance. These characteristics make it particularly useful in applications requiring high stability and specific reactivity profiles.
Propiedades
Número CAS |
922517-12-2 |
|---|---|
Fórmula molecular |
C21F15N3S3 |
Peso molecular |
675.4 g/mol |
Nombre IUPAC |
2,4,6-tris[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1,3,5-triazine |
InChI |
InChI=1S/C21F15N3S3/c22-1-4(25)10(31)16(11(32)5(1)26)40-19-37-20(41-17-12(33)6(27)2(23)7(28)13(17)34)39-21(38-19)42-18-14(35)8(29)3(24)9(30)15(18)36 |
Clave InChI |
XVKZJBHMUTZGDS-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)SC2=NC(=NC(=N2)SC3=C(C(=C(C(=C3F)F)F)F)F)SC4=C(C(=C(C(=C4F)F)F)F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide](/img/structure/B12071034.png)


![(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol](/img/structure/B12071043.png)






